molecular formula C13H12N4 B13582579 3-Amino-5-(2-methyl-6-quinolyl)pyrazole

3-Amino-5-(2-methyl-6-quinolyl)pyrazole

Cat. No.: B13582579
M. Wt: 224.26 g/mol
InChI Key: FTWHPJKZZWXWEC-UHFFFAOYSA-N
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Description

5-(2-methylquinolin-6-yl)-1H-pyrazol-3-amine is a heterocyclic compound that features both quinoline and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methylquinolin-6-yl)-1H-pyrazol-3-amine typically involves the formation of the quinoline and pyrazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methylquinoline with hydrazine and a suitable aldehyde can yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact industrial methods can vary depending on the scale and specific requirements of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(2-methylquinolin-6-yl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

5-(2-methylquinolin-6-yl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-methylquinolin-6-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting its function, while the pyrazole ring can interact with various enzymes and receptors. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(2-methylquinolin-6-yl)-1H-pyrazol-3-amine apart is its unique combination of quinoline and pyrazole rings, which endows it with a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

IUPAC Name

5-(2-methylquinolin-6-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C13H12N4/c1-8-2-3-9-6-10(4-5-11(9)15-8)12-7-13(14)17-16-12/h2-7H,1H3,(H3,14,16,17)

InChI Key

FTWHPJKZZWXWEC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)C3=CC(=NN3)N

Origin of Product

United States

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